molecular formula C15H9FN4O2S B6579668 6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049446-98-1

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B6579668
CAS No.: 1049446-98-1
M. Wt: 328.3 g/mol
InChI Key: XKZIYTLLXXSVKI-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common approach includes the condensation of 4-fluoroaniline with thiourea to form the thiazole ring, followed by cyclization with oxazole derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O2S/c16-10-3-1-9(2-4-10)11-7-20-12(8-23-15(20)17-11)14(21)18-13-5-6-22-19-13/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZIYTLLXXSVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=NOC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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